molecular formula C17H18N4S B12689766 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- CAS No. 84806-93-9

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-

Cat. No.: B12689766
CAS No.: 84806-93-9
M. Wt: 310.4 g/mol
InChI Key: ZELOZEAVYRGRNL-UHFFFAOYSA-N
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Description

The compound "Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-" is a sulfur-containing piperazine derivative featuring a benzimidazole moiety and a phenylthio substituent. Such compounds are pivotal in medicinal chemistry, particularly as intermediates for ACAT-1 inhibitors (e.g., [K-604]) due to their aqueous solubility and enzyme inhibitory activity .

Properties

CAS No.

84806-93-9

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-(4-phenylsulfanylpiperazin-1-yl)-1H-benzimidazole

InChI

InChI=1S/C17H18N4S/c1-2-5-14(6-3-1)22-21-11-9-20(10-12-21)16-8-4-7-15-17(16)19-13-18-15/h1-8,13H,9-12H2,(H,18,19)

InChI Key

ZELOZEAVYRGRNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2N=CN3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, a possible synthetic route might involve:

    Starting Materials: Piperazine, 1H-benzimidazole, and phenylthiol.

    Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the benzimidazole ring or the phenylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenylthio moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives, including Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-, exhibit promising anticancer properties. Research indicates that compounds containing benzimidazole-piperazine conjugates can significantly reduce cell migration and exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study revealed that certain piperazine benzimidazoles effectively reduced cell migration in cancer cell lines, with specific compounds showing enhanced antineoplastic activity due to structural modifications like the incorporation of -SCH₂CO- linkers .
CompoundCell Line TestedIC₅₀ (µM)
Compound 7cA5490.51
Compound 21MDA-MB-2310.29

Antiviral Activity

Piperazine derivatives are being explored for their antiviral properties, particularly against Hepatitis C virus (HCV). Compounds similar to Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- have shown significant inhibitory effects on HCV non-structural proteins, indicating potential as antiviral agents .

Antiulcer Activity

Benzimidazole derivatives are well-known for their antiulcer properties. Recent investigations into piperazine-benzimidazole hybrids have demonstrated their ability to inhibit gastric acid secretion and reduce ulcer formation in animal models .

Case Study: Anticancer Efficacy

In a comprehensive study assessing various benzimidazole derivatives for anticancer activity, Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- was evaluated alongside other compounds. The results indicated that structural modifications significantly influenced the efficacy against different cancer cell lines, demonstrating the importance of chemical structure in determining biological activity .

Case Study: Antiviral Potential

A series of experiments conducted on piperazine-benzimidazole hybrids revealed that specific substitutions at the benzimidazole core enhanced their antiviral potency against HCV. This highlights the therapeutic potential of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- as a candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, as antiparasitic agents, they might disrupt the neuromuscular activity of parasites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of comparable piperazine derivatives:

Compound Name / Substituents Key Functional Groups Biological Activity Synthesis Method Applications References
1-(1H-Benzimidazol-4-yl)-4-(phenylthio)piperazine Benzimidazole, Phenylthio ACAT-1 inhibition Three-component SN2 reaction (EtOH) Cholesterol metabolism regulation
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine Chlorobenzhydryl, Benzoyl Cytotoxicity (cancer cell lines) Nucleophilic substitution Anticancer agents
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Methoxyphenyl, Piperidinyl Dopamine D2 receptor affinity Reductive amination Neuropsychiatric therapeutics
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Aminophenyl, Methoxyphenyl Intermediate for antifungals Multi-step alkylation Synthesis of posaconazole
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine Fluorobenzoyl, Nitrobenzyl Not explicitly stated Acylation/alkylation Structural studies

Stability and Pharmacokinetics

  • The target compound’s benzimidazole moiety improves metabolic stability compared to simpler phenyl derivatives .
  • Compounds like 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine are stable intermediates with high purity (98–100%), critical for antifungal drug synthesis .

Key Research Findings and Innovations

  • Green Synthesis: The use of ethanol and odorless disulfides in the target compound’s synthesis reduces environmental impact compared to traditional methods using chlorinated solvents .
  • Mechanistic Insights : Unlike derivatives requiring heme adduction (e.g., cytochrome P450 inhibitors like EMTPP ), the target compound’s activity arises from direct enzyme inhibition without reactive metabolite formation.

Biological Activity

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects observed in research studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈N₄S and a molecular weight of approximately 310.42 g/mol. It features a piperazine ring substituted with a benzimidazole moiety and a phenylthio group, which contribute to its unique chemical properties and potential biological activities .

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- exhibits significant antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial targets, potentially disrupting their cellular functions .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(1H-benzimidazol-4-yl)-4-(phenylthio)-E. coli50 µg/mL
1-(1H-benzimidazol-4-yl)-4-(phenylthio)-B. subtilis40 µg/mL
Other derivativesVarious strainsRanges from 100-400 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-. In vitro tests have shown that this compound can inhibit the growth of cancer cell lines such as MDA-MB 231 (breast cancer) and U87 MG (glioblastoma). The mechanism involves inducing apoptosis in cancer cells, thereby reducing cell viability .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MDA-MB 23110
U87 MG15

The precise biological mechanisms underlying the activities of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)- are still under investigation. However, it is believed that the compound interacts with specific biological targets within microbial and cancer cells, leading to disruption of essential processes such as DNA replication and protein synthesis.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Piperazine derivatives against multidrug-resistant bacteria. The results indicated that certain structural modifications enhanced the antibacterial potency of these compounds. For instance, derivatives with electron-withdrawing groups exhibited increased activity compared to their parent compounds .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of Piperazine derivatives. The findings revealed that compounds with specific substitutions on the piperazine ring showed improved cytotoxic effects against various cancer cell lines compared to standard treatments like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling of benzimidazole precursors with substituted piperazines. For example:
  • Step 1 : Prepare the benzimidazole core via condensation of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions.
  • Step 2 : Introduce the phenylthio group via thioetherification using thiophenol and a base (e.g., K₂CO₃).
  • Step 3 : Purify intermediates via column chromatography (e.g., chloroform:methanol = 3:1) and crystallize the final product .
    Validation : Use HPLC (≥95% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry (MS) for molecular weight verification .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In vitro assays : Test for receptor binding affinity (e.g., dopamine or serotonin transporters) using radioligand displacement assays, as seen in piperazine-based dopamine uptake inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
  • Enzyme inhibition : Evaluate activity against kinases or proteases via fluorometric/colorimetric readouts .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the phenylthio group in this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites on the benzimidazole ring (e.g., using Boc or Fmoc groups) to direct thioetherification to the desired position.
  • Catalysis : Employ transition-metal catalysts (e.g., CuI) to enhance selectivity in C–S bond formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

Q. How do structural modifications (e.g., substituents on benzimidazole or piperazine) affect this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate substituent hydrophobicity with membrane permeability.
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS. Electron-withdrawing groups (e.g., –NO₂) may reduce oxidative degradation .
  • SAR analysis : Synthesize analogs with halogen or methyl groups on the benzimidazole ring and compare IC₅₀ values in target assays .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses against homology-built receptors (e.g., dopamine D2 receptor). Prioritize poses with lowest RMSD and highest binding energy .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell lines, incubation times, and controls. For example, dopamine transporter assays using HEK-293 cells vs. synaptosomes yield variable IC₅₀ values .
  • Purity verification : Re-analyze disputed compounds via HPLC and NMR to rule out impurities (>98% purity required) .
  • Structural confirmation : Use X-ray crystallography to validate stereochemistry, as racemic mixtures may obscure activity data .

Q. What statistical approaches validate the significance of SAR trends in piperazine derivatives?

  • Methodological Answer :
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ, molar refractivity) with bioactivity.
  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes and assess cooperativity .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points from IC₅₀ datasets .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days. Monitor degradation via HPLC .
  • Long-term stability : Store aliquots at –20°C, 4°C, and RT; analyze monthly for 12 months. Use LC-MS to identify degradation products (e.g., oxidation of sulfur groups) .

Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological effects?

  • Methodological Answer :
  • Rodent models : Test locomotor activity in open-field assays (doses: 1–10 mg/kg, i.p.) to assess CNS penetration.
  • Microdialysis : Measure extracellular dopamine levels in striatal brain regions post-administration .

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